1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine
Description
Overview of the Pyrazolo[3,4-D]pyrimidine Scaffold in Medicinal Chemistry and Drug Discovery
The pyrazolo[3,4-d]pyrimidine system is a fused heterocyclic structure composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. ekb.eg This scaffold is of considerable interest in medicinal chemistry primarily because it is a bioisostere of purines, such as adenine (B156593), which are fundamental components of DNA, RNA, and the energy currency molecule ATP. acs.orgresearchgate.net This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to interact with biological targets that typically bind purines, most notably protein kinases. acs.orgtandfonline.com
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, especially cancer. ekb.egnih.gov By competing with ATP for the binding site in the kinase domain, pyrazolo[3,4-d]pyrimidine-based molecules can act as potent inhibitors, blocking downstream signaling and thereby exerting therapeutic effects. rsc.orgnih.gov This has made the scaffold a "privileged" structure in drug discovery, leading to the development of numerous inhibitors targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov
Beyond cancer, derivatives of this scaffold have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and antimalarial properties. ekb.egekb.eg Their ability to modulate adenosine (B11128) receptors has also opened avenues for research into treatments for neurological and cardiovascular conditions. orientjchem.org
Historical Context of Pyrazolo[3,4-D]pyrimidine Derivatives in Research
The investigation of pyrazolo[3,4-d]pyrimidines dates back to the mid-20th century. In the 1950s, initial synthesis and biological evaluations were conducted, particularly exploring their potential as antitumor agents due to their analogy to natural purines. acs.org A significant milestone in the history of this class of compounds was the discovery of the first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2, in 1996. nih.govnih.gov These compounds were identified as inhibitors of the Src family of non-receptor tyrosine kinases and became crucial tools for studying cellular signaling. nih.govresearchgate.net
This early work paved the way for extensive research and development efforts in both academic and pharmaceutical settings. rsc.org The versatility of the scaffold allowed for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity for different biological targets. acs.org A major success story for this class of compounds is Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor approved by the FDA for the treatment of certain B-cell cancers, which prominently features the pyrazolo[3,4-d]pyrimidine core. rsc.orgnih.gov The journey from early academic exploration to clinically approved drugs highlights the enduring importance of this heterocyclic system in medicinal chemistry. nih.gov
Rationale for Comprehensive Academic Investigation of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine
The specific compound, this compound, is the subject of focused academic research due to the unique combination of the proven pyrazolo[3,4-d]pyrimidine core with two phenyl substituents. These phenyl groups at the 1 and 3 positions significantly influence the molecule's steric and electronic properties, creating a distinct chemical entity with the potential for novel biological activities.
Research into this and closely related derivatives has been driven by the search for new anticancer agents. nih.govmdpi.com Studies have shown that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold can exhibit potent anti-proliferative activity against various cancer cell lines. For instance, a derivative identified as compound 1a in one study, which features the this compound structure, demonstrated significant cytotoxicity against several human tumor cell lines. nih.govmdpi.com This has prompted further synthesis and evaluation of analogs to establish structure-activity relationships (SAR). nih.gov
The primary rationale for its investigation centers on its potential as a kinase inhibitor. The core scaffold is designed to fit into the ATP-binding pocket of kinases, and the phenyl groups can be tailored to occupy adjacent hydrophobic regions, potentially increasing binding affinity and selectivity for specific cancer-related targets like EGFR. nih.govmdpi.com Flow cytometric analysis of such compounds has revealed they can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, which are key mechanisms for effective anticancer therapies. nih.govnih.gov
The academic pursuit of this compound and its analogs aims to explore these mechanisms in greater detail, identify specific kinase targets, and optimize the structure to enhance potency and drug-like properties for potential therapeutic development. nih.govnih.gov
Research Data on Related Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables present research findings on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, illustrating the therapeutic potential that drives the investigation of this compound class.
Table 1: In Vitro Anticancer Activity of a this compound Analog (Compound 1a) This table shows the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower value indicates higher potency.
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 1a | IC₅₀ (µM) of Doxorubicin (Control) |
| A549 | Lung Cancer | 2.24 | 9.20 |
| PC-3 | Prostate Cancer | 15.6 | 12.5 |
| MCF-7 | Breast Cancer | 42.3 | 25.4 |
| HepG2 | Liver Cancer | 45.1 | 10.8 |
| Data sourced from a study on novel pyrazolo[3,4-d]pyrimidine derivatives as potential antitumor agents. nih.gov |
Table 2: Kinase Inhibitory Activity of a Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) This table highlights the potent inhibitory activity of a related compound against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Kinase Target | IC₅₀ (µM) |
| EGFRWT (Wild-Type) | 0.016 |
| EGFRT790M (Mutant) | 0.236 |
| Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77746-92-0 |
|---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1,3-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-18-12-19-17(15)21(20-16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
QIIWOPAYXIJGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=NC=NC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
Advanced Synthetic Routes
One-Pot Multicomponent Cyclization Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis
One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines. semanticscholar.org These methods are advantageous as they reduce the need for isolating intermediates, thereby saving time and resources. nih.gov
A notable one-pot, three-component synthesis involves the reaction of 5-aminopyrazoles with formamide (B127407) using a coupling agent like phosphorus tribromide (PBr₃). semanticscholar.org Another efficient four-component condensation has been developed using hydrazines, methylenemalononitriles, aldehydes, and alcohols, proceeding through two different pathways to yield the desired pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net For instance, the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one has been achieved through both one-pot three-component and four-component methods, with the latter showing significant advantages in terms of reaction time and yield (91% yield in 1 hour). nih.gov
Table 1: Examples of One-Pot Syntheses for Pyrazolo[3,4-d]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 5-Aminopyrazoles, Formamide | PBr₃ | Pyrazolo[3,4-d]pyrimidines | Good | semanticscholar.org |
| Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric acid | p-TSA, Water, Reflux | 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one | 91% | nih.gov |
Vilsmeier Amidination and Sequential Heterocyclization Approaches for Pyrazolo[3,4-d]pyrimidine Formation
The Vilsmeier-Haack reaction is a versatile tool for the formylation and cyclization of various heterocyclic compounds, including the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govorganic-chemistry.orgresearchgate.net The Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or PBr₃, is a key electrophilic species in this transformation. nih.govchemistrysteps.com
This methodology can be applied in a one-flask procedure where 5-aminopyrazoles are first subjected to Vilsmeier amidination, followed by an imination reaction and subsequent intermolecular heterocyclization. semanticscholar.orgnih.gov For example, 5-amino-1,3-diphenylpyrazole can be treated with the Vilsmeier reagent generated from DMF and PBr₃. The resulting intermediate undergoes heterocyclization upon the addition of reagents like hexamethyldisilazane (B44280) (HMDS), affording the corresponding 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine in high yields (up to 91%). nih.gov
The reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier-Haack reagent (DMF/POCl₃) followed by treatment with ammonium (B1175870) carbonate is another effective method to construct the pyrazolo[3,4-d]pyrimidine ring system. mdpi.com
Table 2: Vilsmeier-Haack Based Synthesis of Pyrazolo[3,4-d]pyrimidines
| Starting Material | Reagents | Product | Yield | Reference |
| 5-Amino-1,3-diphenylpyrazole | 1. DMF, PBr₃2. Hexamethyldisilazane | This compound | 91% | nih.gov |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | 1. DMF, POCl₃2. Ammonium Carbonate, Acetic Acid | 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 82% | mdpi.com |
Condensation Reactions in the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Condensation reactions are a classical and widely used method for constructing the pyrimidine (B1678525) ring of the pyrazolo[3,4-d]pyrimidine system. These reactions typically involve the cyclization of a suitably functionalized pyrazole (B372694) precursor.
A common strategy involves the reaction of 5-amino-4-cyanopyrazole derivatives with reagents that provide the remaining atoms for the pyrimidine ring. For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com Similarly, ethyl N-(4-cyano-1-substituted-1H-pyrazol-5-yl)formimidates, prepared from 5-amino-4-cyanopyrazoles and triethyl orthoformate, can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield 4-aminopyrazolo[3,4-d]pyrimidines. rsc.orgsemanticscholar.org
Another approach involves the condensation of hydrazones with the Vilsmeier-Haack reagent, which leads to the formation of 4-formylpyrazoles. igmpublication.orgwisdomlib.org These aldehyde intermediates can then be further elaborated to form the pyrimidine ring.
Chlorination and Subsequent Amination/Hydrazinolysis Strategies
Functionalization of the pyrazolo[3,4-d]pyrimidine core is often achieved through chlorination, followed by nucleophilic substitution reactions like amination or hydrazinolysis. The 4-position of the pyrazolo[3,4-d]pyrimidine ring is particularly susceptible to such modifications.
Pyrazolo[3,4-d]pyrimidin-4-ones can be converted to their corresponding 4-chloro derivatives using chlorinating agents like phosphorus oxychloride (POCl₃). rsc.org For example, 1H-pyrazolo[3,4-d]pyrimidin-4-one reacts with the Vilsmeier reagent to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. rsc.org These 4-chloro intermediates are versatile precursors for a wide range of derivatives. evitachem.com
The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. Reaction with amines (amination) or hydrazine (hydrazinolysis) provides access to 4-amino and 4-hydrazinyl derivatives, respectively. nih.govnih.gov For instance, 4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine can be reacted with various amines to synthesize a library of 4-amino-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, treatment of a 4-chloro derivative with hydrazine hydrate yields the corresponding 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine, which can be further reacted with aldehydes or ketones to form hydrazones. nih.gov The regioselectivity of these substitutions can sometimes be controlled by reaction conditions. mdpi.com
Mechanistic Investigations of Synthetic Pathways
Elucidation of Reaction Intermediates in Pyrazolo[3,4-d]pyrimidine Synthesis
Understanding the reaction mechanism and identifying key intermediates is crucial for optimizing synthetic routes and predicting product outcomes. In the synthesis of pyrazolo[3,4-d]pyrimidines via the Vilsmeier-Haack reaction, the initial step is the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃ or PBr₃. nih.govchemistrysteps.com
When 5-aminopyrazoles are used as substrates, the reaction proceeds through amidination and imination to give crucial formamidine (B1211174) intermediates. nih.gov For the synthesis of this compound, the proposed mechanism involves the initial reaction of DMF with PBr₃ to form the Vilsmeier species. nih.gov This species then reacts with 5-amino-1,3-diphenylpyrazole to undergo amidination and imination, forming a 1H-pyrazol-5-yl-N,N-disubstituted formamidine intermediate. nih.gov To confirm this pathway, a proposed intermediate, 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethyl formamidine, was independently synthesized and successfully converted to the final pyrazolo[3,4-d]pyrimidine product, lending strong support to the proposed mechanism. semanticscholar.orgnih.gov This intermediate is considered a chemical equivalent of the transient 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidine species formed during the one-pot reaction. nih.gov The final step is an intermolecular heterocyclization facilitated by a reagent like hexamethyldisilazane. nih.gov
Role of Catalysts and Reagents in Reaction Kinetics and Efficiency
One common strategy involves the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one intermediate. This is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅) or an organic base such as trimethylamine (B31210) (TMA). nih.govnih.gov The resulting 4-chloro derivative is a versatile intermediate. nih.gov Subsequent reactions, such as hydrazinolysis with hydrazine hydrate, are then used to introduce further functionalities. nih.govnih.gov
Acid catalysts are also frequently utilized to promote cyclization and condensation reactions. For instance, a catalytic amount of glacial acetic acid in absolute ethanol (B145695) can facilitate the condensation of hydrazide derivatives with aromatic aldehydes or acetophenones to form the final products. nih.gov In other routes, strong acids like formic acid, trifluoroacetic acid, or trichloroacetic acid are used not just as catalysts but as reagents in reflux conditions to achieve cyclization and form triazolo-pyrimidine fused systems. nih.govmdpi.com
Base-catalyzed reactions are another cornerstone of pyrazolo[3,4-d]pyrimidine synthesis. Sodium ethoxide, a strong base, is used to catalyze the reaction of arylidene derivatives with thiourea (B124793) in ethanol, leading to the formation of thione-substituted pyrazolo[3,4-d]pyrimidines. rsc.org Phase transfer catalysis has also been successfully employed, for instance, in the alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol using various alkylating agents like methyl iodide or propargyl bromide in DMF. mdpi.comnih.gov This method enhances the reactivity between reactants that are in different phases.
Furthermore, some synthetic approaches utilize reagents that drive the reaction towards the desired product in a single, efficient step. One such method is the treatment of 5-amino-pyrazoles with phosphorus bromide in dimethylformamide (DMF) at high temperatures, which can lead to the formation of the pyrazolo[3,4-d]pyrimidine structure with high yields of up to 91%. evitachem.com
Table 1: Role of Selected Catalysts and Reagents
| Catalyst/Reagent | Role in Synthesis | Starting Material Example | Product Type | Reference |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) / Trimethylamine (TMA) | Chlorinating agent | 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one | 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| Hydrazine Hydrate | Hydrazinolysis agent | 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| Glacial Acetic Acid | Acid catalyst for condensation | 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine and aromatic aldehydes | Schiff base derivatives | nih.gov |
| Sodium Ethoxide | Base catalyst for cyclization | N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide and thiourea | N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide | rsc.org |
| Phosphorus Bromide | Cyclization reagent | 5-amino-pyrazoles | This compound | evitachem.com |
| Liquid-Solid Phase Transfer Catalysis | Facilitates alkylation | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | N-alkylated pyrazolo[3,4-d]pyrimidines | mdpi.comnih.gov |
Optimization of Synthetic Conditions for Pyrazolo[3,4-D]pyrimidine Derivatives
The optimization of synthetic conditions, including the choice of solvent, temperature, and reaction duration, is critical for maximizing the yield and purity of this compound and its derivatives.
Solvent Effects on Reaction Yields and Selectivity
The solvent is a crucial parameter in the synthesis of pyrazolo[3,4-d]pyrimidines, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself.
High-boiling polar aprotic solvents like dimethylformamide (DMF) are widely used. mdpi.comnih.govevitachem.com DMF is effective for reactions conducted at elevated temperatures and can facilitate reactions like the one-flask synthesis from 5-amino-pyrazoles or the alkylation of pyrazolopyrimidinols. mdpi.comnih.govevitachem.com
Alcohols, particularly absolute ethanol, are common solvents for reactions carried out under reflux. nih.govmdpi.comrsc.org Ethanol is suitable for both acid-catalyzed condensations and base-catalyzed cyclizations. nih.govrsc.org For instance, the synthesis of thione derivatives using sodium ethoxide is performed in refluxing absolute ethanol. rsc.org The final products are also often purified by recrystallization from ethanol, highlighting its utility in obtaining pure compounds. mdpi.com
In some multistep syntheses, a combination of solvents is used to achieve the desired transformation. A mixture of 1-butanol (B46404) and dimethyl sulfoxide (B87167) (DMSO) has been used for substitution reactions, demonstrating that solvent systems can be tailored to specific substrates and reagents. nih.gov Pyridine is another solvent of choice, especially when it can also act as a basic catalyst, such as in reactions involving carbon disulfide to form fused thioxo-triazolo-pyrimidine systems. rsc.org
Table 2: Solvent Effects in Pyrazolo[3,4-d]pyrimidine Synthesis
| Solvent | Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | One-flask cyclization / Alkylation | Elevated temperature / Room temperature | High efficiency and yields (up to 91%) | mdpi.comnih.govevitachem.com |
| Absolute Ethanol | Acid/Base-catalyzed condensation/cyclization | Reflux | Good yields of target heterocycles | nih.govrsc.org |
| 1-Butanol / DMSO | Nucleophilic substitution | 100 °C | Formation of 6-butoxy derivatives | nih.gov |
| Pyridine | Cyclization | Reflux/Heating | Formation of fused triazolo-pyrimidine systems | rsc.org |
Temperature and Reaction Time Parameters in Pyrazolo[3,4-D]pyrimidine Synthesis
Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. The optimal conditions vary significantly depending on the specific synthetic step.
Many synthetic procedures for pyrazolo[3,4-d]pyrimidine derivatives involve heating under reflux for several hours. nih.govnih.govmdpi.comrsc.org For example, the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid requires refluxing for 7 hours to achieve a good yield. mdpi.com Similarly, the base-catalyzed synthesis of a thione derivative is conducted by refluxing for 3 hours. rsc.org
However, not all steps require heat. Some reactions, such as the alkylation of pyrazolopyrimidinols using phase transfer catalysis or the stirring of a 4,6-dichloro intermediate with aniline (B41778), proceed efficiently at room temperature. nih.govmdpi.comnih.gov This indicates a high reactivity of the starting materials under these specific conditions.
Table 3: Temperature and Time Parameters in Pyrazolo[3,4-d]pyrimidine Synthesis
| Reaction Step | Temperature | Time | Catalyst/Solvent | Reference |
|---|---|---|---|---|
| Cyclization | Reflux | 7 hours | Formic Acid | mdpi.com |
| Alkylation | Room Temperature | Not specified | Phase Transfer Catalyst / DMF | mdpi.comnih.gov |
| Cyclization (Thione formation) | Reflux | 3 hours | Sodium Ethoxide / Ethanol | rsc.org |
| Cyclization (Thione formation) | 180–185 °C | 50 minutes | Sodium Ethoxide / Solvent-free | rsc.org |
| Nucleophilic Substitution | 100 °C | 24 hours | Diethanolamine / 1-Butanol & DMSO | nih.gov |
| Nucleophilic Substitution | Room Temperature | Not specified | Aniline (reagent and solvent) | nih.gov |
Molecular Structure and Conformational Analysis of 1,3 Diphenyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation
The precise structure of pyrazolo[3,4-d]pyrimidine derivatives is determined through a suite of spectroscopic methods, each providing unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of pyrazolo[3,4-d]pyrimidine derivatives.
¹H NMR: The proton NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in the spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, three distinct singlet signals appear at δ 9.95, 9.38, and 9.21 ppm, which are attributed to the two protons of the newly formed pyrimidine (B1678525) ring and one proton from the pyrimidine in the thieno[3,2-d]pyrimidine (B1254671) ring. mdpi.com The thiophene (B33073) protons of the thieno[3,2-d]pyrimidine ring show a pair of doublet signals at δ 8.61 and 7.74 ppm, while the phenyl ring protons appear as multiplet signals. mdpi.com In another example, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine shows two exchangeable signals at δ 4.73 and 9.89 ppm, corresponding to the NH₂ and NH protons, respectively. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the types of carbon atoms present. For 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, characteristic peaks for the newly formed pyrimidine carbons are seen at δ 154.8 and 154.2 ppm. mdpi.com The spectrum also shows two other pyrimidine carbon peaks at δ 163.3 and 157.0 ppm belonging to the thieno[3,2-d]pyrimidine ring. mdpi.com
The following table summarizes representative NMR data for various pyrazolo[3,4-d]pyrimidine derivatives.
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine mdpi.com | 9.95 (s, 1H), 9.38 (s, 1H), 9.21 (s, 1H), 8.61 (d, J = 5.8 Hz, 1H), 8.36–8.34 (m, 2H), 7.74 (d, J = 5.8 Hz, 1H), 7.72–7.68 (m, 2H), 7.66–7.62 (m, 1H) | 163.3, 157.0, 154.8, 154.2, 153.6, 152.2, 146.4, 141.4, 130.5, 130.0, 129.4 (2C), 127.5 (2C), 124.1, 118.5, 114.6 |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) mdpi.com | 8.40 (s, 1H), 8.02–7.99 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 3.47 (s, 3H), 2.52 (s, 3H) | 157.60, 151.90, 151.70, 145.86, 138.27, 129.24, 126.66, 121.20, 104.94, 33.15, 13.41 |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (10) nih.gov | 4.73 (s, 2H, NH₂), 9.89 (s, 1H, NH) | Not available |
| 1-(2-Chloro-2-phenylethyl)-N,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2n) mdpi.com | 8.52–8.50 (m, 2H), 7.54–7.43 (m, 10H), 7.38–7.26 (m, 4H), 5.55–5.52 (m, 1H), 5.04–4.98 and 4.89–4.84 (2m 2H) | Not available |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. In pyrazolo[3,4-d]pyrimidine derivatives, the IR spectra typically show absorption bands corresponding to C=N, N-H, and C=O bonds. For example, the IR spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine shows a characteristic absorption band at 1620 cm⁻¹ for the C=N bond stretching. mdpi.com The IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine displays stretching bands at 3444, 3352, and 3190 cm⁻¹, which correspond to NH₂ and NH groups. nih.gov
Key IR absorption bands for selected derivatives are presented below.
| Compound Name | Key IR Bands (cm⁻¹) | Functional Group |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine mdpi.com | 1620 | C=N |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (10) nih.gov | 3444, 3352, 3190 | NH₂, NH |
| 1-(2-Chloro-2-phenylethyl)-N-(p-tolyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com | 3361 | NH |
| 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile ekb.eg | 3356, 3309, 3209, 2206 | NH₂, NH, CN |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the molecular formula of a compound. The mass spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine showed a molecular ion peak at m/z = 331.21, which corresponds to the molecular formula C₁₇H₁₀N₆S. mdpi.com In the analysis of another derivative, the presence of chlorine was confirmed by the characteristic M+ and M+2 peaks in a 3:1 ratio. ekb.eg
The table below shows mass spectral data for representative compounds.
| Compound Name | Molecular Ion Peak (m/z) | Key Information |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine mdpi.com | 331.21 (MH⁺) | Confirms molecular formula C₁₇H₁₀N₆S. |
| 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile ekb.eg | 275 (M⁺, 100%) | Confirms molecular formula C₁₆H₁₃N₅. |
| 4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine ekb.eg | 321 (M⁺), 323 (M⁺+2) | Confirms presence of one chlorine atom. |
X-ray Crystallography for Solid-State Structure Determination of Pyrazolo[3,4-D]pyrimidine Derivatives
For derivative P1 (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), the pyrazolopyrimidine unit is slightly non-planar. mdpi.com In derivative P2 , where a methyl group is added at position 5, the pyrazolopyrimidine moiety is nearly planar. nih.gov The planarity of the fused ring system can be influenced by the nature of the substituents. For instance, in derivative P4 , which has a 2-oxo-2-phenylethyl group at position 5, the dihydropyrazolopyrimidine moiety is planar to within 0.0102(6) Å. nih.gov The orientation of the phenyl rings relative to the core heterocyclic structure is also a key feature. In P4 , the two benzene (B151609) rings are inclined to the plane of the pyrazolopyrimidine core by 29.25(3)° and 85.79(3)°. nih.gov
Conformational Polymorphism and Crystal Engineering of Pyrazolo[3,4-D]pyrimidine Derivatives
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can exhibit distinct physicochemical properties.
Isolation and Characterization of Polymorphic Forms
Research has led to the successful isolation and characterization of two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative. mdpi.comresearchgate.net These two forms, designated α and β, were both found to be monoclinic (space group P2₁/c) but were obtained from different solvents: the α-form from methanol (B129727) and the β-form from ethanol (B145695), n-propanol, and iso-propanol. mdpi.comresearchgate.net
Impact of Molecular Packing on Conformation
The conformation of pyrazolo[3,4-d]pyrimidine derivatives in the solid state is profoundly influenced by the demands of molecular packing. mdpi.com Studies on polymorphic forms of these compounds demonstrate that different crystalline arrangements can dictate the spatial orientation of the molecule's constituent parts. mdpi.com
For instance, two distinct monoclinic polymorphs, designated α and β, of a bioactive pyrazolo[3,4-d]pyrimidine derivative have been isolated and characterized. mdpi.com The key distinction in their molecular packing lies in the formation of phenylamino-N–H···N(pyrazolyl) hydrogen bonds. mdpi.com In the α-form, these interactions result in supramolecular chains with a helical (2₁-screw symmetry) arrangement. mdpi.com Conversely, the β-form exhibits a zigzag pattern (glide symmetry) for these chains. mdpi.com This fundamental difference in hydrogen bonding directly leads to disparate molecular packing and, consequently, different molecular conformations. mdpi.com
Lattice Energy Calculations and Stability Analysis of Pyrazolo[3,4-D]pyrimidine Polymorphs
Lattice energy calculations are a crucial tool for assessing the relative stability of different polymorphic forms of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com These calculations provide a quantitative measure of the energy of the crystal lattice, offering insights into which polymorph is thermodynamically more stable.
In the case of the α and β polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative, lattice energy calculations performed using CrystalExplorer21 indicated a notable difference in stability. mdpi.com The β-form was found to be more stable than the α-form by 11 kJ/mol. mdpi.com
The calculated lattice energies for the two forms are as follows:
α-polymorph: -124.6 kJ/mol mdpi.com
β-polymorph: -135.6 kJ/mol mdpi.com
Table 1: Lattice Energy and Stability of Pyrazolo[3,4-d]pyrimidine Polymorphs
| Polymorph | Lattice Energy (kJ/mol) | Relative Stability |
|---|---|---|
| α-form | -124.6 mdpi.com | Less Stable |
Hirshfeld Surface Analysis for Intermolecular Interactions in Pyrazolo[3,4-D]pyrimidine Crystals
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions within a crystal. acs.orgscirp.org By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in interactions and the nature of these contacts. nih.gov This technique has been instrumental in elucidating the packing of pyrazolo[3,4-d]pyrimidine crystals.
For a representative derivative, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the analysis shows the following contributions:
H···H contacts: 48.2% nih.gov
C···H/H···C contacts: 23.9% nih.gov
N···H/H···N contacts: 17.4% nih.gov
O···H/H···O contacts: 5.3% nih.gov
C···N/N···C contacts: 2.6% nih.gov
C···C contacts: 2.2% nih.gov
C···O/O···C contacts: 0.5% nih.gov
The significant contributions from N···H/H···N and O···H/H···O contacts are indicative of intermolecular C—H···N and C—H···O hydrogen bonds, respectively. nih.gov Additionally, C—H···π(ring) interactions can further link individual molecules, creating a robust three-dimensional network. nih.gov In other derivatives, H···H and C···H/H···C contacts are consistently the major intermolecular interactions. mdpi.com
Table 2: Contribution of Intermolecular Contacts in a Pyrazolo[3,4-d]pyrimidine Derivative
| Interatomic Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 48.2 nih.gov |
| C···H/H···C | 23.9 nih.gov |
| N···H/H···N | 17.4 nih.gov |
| O···H/H···O | 5.3 nih.gov |
| C···N/N···C | 2.6 nih.gov |
| C···C | 2.2 nih.gov |
This detailed analysis of intermolecular interactions is crucial for understanding the physical properties of these materials and for the rational design of new crystalline forms with desired characteristics.
Computational Chemistry and Theoretical Studies of 1,3 Diphenyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, offering a detailed understanding of the electronic structure and related properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Geometrical Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine various properties, including the optimized geometrical parameters of molecules. For instance, DFT calculations have been utilized to accurately model the geometrical parameters of newly synthesized pyrazolo[3,4-d]pyrimidines. nih.gov The theory posits that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. This approach allows for the calculation of electronic structures, which are representations of the electron density in real space. youtube.com DFT analysis can reveal key details about the electronic distribution and bonding within a molecule. rsc.org
Studies on pyrazolo[3,4-d]pyrimidine derivatives have employed DFT with various functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to accurately model their geometrical parameters. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For example, in one study, the pyrazolopyrimidine unit in a derivative was found to be slightly non-planar, with a small dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov In another derivative, the pyrazolopyrimidine moiety was essentially planar. nih.gov The orientation of substituent groups, such as phenyl rings, relative to the core pyrazolopyrimidine structure is also determined through these calculations. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. libretexts.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. researchgate.nethuji.ac.il
The HOMO-LUMO energy gap can be calculated using computational methods like DFT. For instance, the HOMO-LUMO energy gap of 4-aminopyrazolo(3,4-d)pyrimidine was calculated using both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods. researchgate.net The energy gap provides insights into the molecule's potential for intermolecular charge transfer, which is crucial for its bioactivity. irjweb.com The analysis of HOMO and LUMO can also help in understanding electronic transitions, such as those observed in UV-visible spectroscopy. libretexts.orgyoutube.com As the extent of conjugation in a molecule increases, the HOMO-LUMO energy gap generally decreases, leading to absorption at longer wavelengths. libretexts.orgyoutube.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| 4-aminopyrazolo(3,4-d)pyrimidine | - | - | -5.85043 | HF/6−31+G** (d, p) / B3LYP/6−31+G** (d, p) researchgate.net |
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311+G(d,p) irjweb.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. researchgate.net The MEP map uses a color scale to represent the potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
MEP analysis has been applied to pyrazolo[3,4-d]pyrimidine derivatives to understand their intermolecular interactions and guide the design of new compounds with optimized properties. rsc.org For example, in a study on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis revealed that the electron densities were low near the hydrogen atoms, indicating positive electrostatic potentials in these regions. researchgate.net This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site. rsc.org By optimizing the electrostatic potential, it is possible to enhance the potency and other drug-like properties of these inhibitors. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that complement experimental studies by providing a dynamic and three-dimensional view of molecular interactions.
Molecular Docking for Ligand-Protein Interaction Prediction of Pyrazolo[3,4-d]pyrimidine Inhibitors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently employed in the design of kinase inhibitors. nih.govebi.ac.uk
Several studies have utilized molecular docking to investigate the binding modes of 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and related compounds with various protein targets. These targets include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.govrsc.orgrsc.org
In studies targeting CDK2, docking simulations have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as bioisosteres of adenine (B156593), mimicking the interactions of ATP in the kinase domain. nih.gov The docking results help to rationalize the observed inhibitory activity and guide the design of more potent and selective inhibitors. nih.gov For instance, the binding mode of promising compounds can be compared to that of known inhibitors like roscovitine (B1683857). nih.gov Similarly, in the context of EGFR inhibition, molecular docking has been used to explain the potent inhibitory activity of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. rsc.orgnih.gov The docking poses reveal key hydrogen bond interactions and hydrophobic contacts within the EGFR binding site. rsc.orgnih.gov Furthermore, molecular docking has been employed to study the interactions of pyrazolo[3,4-d]pyrimidine-based compounds with TgCDPK1, identifying key residues that influence the binding affinity and selectivity. rsc.org
Table 2: Examples of Molecular Docking Studies on Pyrazolo[3,4-d]pyrimidine Derivatives
| Target Protein | Key Findings from Docking Studies | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of adenine, retaining key ATP interactions. N-arylglycyl moiety forms essential hydrogen bonds. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Pyrazolo[3,4-d]pyrimidine moiety orients into the adenine pocket, forming hydrogen bonds with key residues like Met793. | rsc.orgnih.gov |
| Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) | Identified key residues impacting interactions and probable binding modes, which were further verified by molecular dynamics simulations. | rsc.org |
| DNA Topoisomerase | Significant antiproliferative activity may be attributed to the number and type of intermolecular hydrogen bonds with the enzyme. | nih.gov |
Molecular Dynamics Simulations for Binding Mode Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for validating the results of molecular docking and assessing the stability of a ligand-receptor complex. By simulating the behavior of the complex in a biological environment, researchers can confirm whether the binding mode predicted by docking is stable and energetically favorable.
Several studies on pyrazolo[3,4-d]pyrimidine derivatives have employed MD simulations to verify the stability of their binding modes with various protein targets. For instance, in a study targeting the tumor necrosis factor receptor-associated protein 1 (TRAP1), MD simulations were performed for 100 nanoseconds on docked complexes of potent pyrazolo[3,4-d]pyrimidine analogs. nih.gov The simulations were used to validate the docking results and assess the binding affinities, confirming that the selected inhibitors showed stable interactions with key amino acid residues like ASP 594, CYS 532, and PHE 583. nih.gov
Similarly, MD simulations were used to verify the binding modes of pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). rsc.org These simulations help to understand the dynamic behavior of the inhibitor within the enzyme's active site, ensuring that the crucial interactions observed in static docking models are maintained over time. Another study on pyrazolo[3,4-d]pyrimidine derivatives as FLT3 inhibitors also utilized molecular dynamics to predict the binding mode of the synthesized compounds within the FLT3 binding domain. rsc.org The stability of these complexes is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in its initial docked pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazolo[3,4-d]pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR studies have been particularly valuable. These models are built by aligning a set of molecules and calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities to generate a predictive model.
Atom-Based and Field-Based QSAR Approaches
There are two primary approaches to 3D-QSAR modeling: atom-based and field-based.
Atom-based QSAR models describe molecules as a collection of overlapping spheres representing different atom types (e.g., hydrogen-bond donor, hydrophobic, electron-withdrawing). nih.gov The model correlates the spatial arrangement of these features with biological activity. A study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors developed a statistically significant atom-based 3D-QSAR model. nih.gov The dataset of 34 analogs was divided into a training set (70% of compounds) and a test set (30%) to build and validate the model. nih.gov The resulting model showed good predictive power, as indicated by its statistical parameters. nih.govresearchgate.net
Field-based QSAR , such as Comparative Molecular Field Analysis (CoMFA), calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of the aligned molecules on a 3D grid. The variations in these field values are then used as descriptors to build the QSAR model. A study on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of TgCDPK1 and Src kinases established robust CoMFA models. rsc.org The models demonstrated satisfactory robustness and predictability, confirmed by internal and external validation metrics. rsc.org These field-based models can generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for lead optimization.
The statistical quality of a QSAR model is assessed using several parameters:
R² (Coefficient of Determination): Indicates the goodness of fit of the model for the training set. A value closer to 1.0 suggests a better fit.
Q² or q² (Cross-validated R²): Measures the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method.
R²pred (Predictive R²): Measures the external predictive ability of the model on a test set of compounds not used in model generation.
| QSAR Approach | Target | R² | Q² (q²) | R²pred | Reference |
|---|---|---|---|---|---|
| Atom-Based | TRAP1 | 0.96 | 0.57 | - | nih.gov |
| Field-Based (CoMFA) | TgCDPK1 | 0.968 | 0.666 | 0.745 | rsc.org |
| Field-Based (CoMFA) | Src | 0.970 | 0.581 | 0.635 | rsc.org |
| Atom-Based | IL-2 Itk | 0.987 | 0.541 | 0.944 | aaup.edu |
Correlation of Quantum Chemical Descriptors with Biological Activity
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate electronic properties of molecules, known as quantum chemical descriptors. These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment, can be correlated with the biological activity of compounds. Such correlations help to elucidate the electronic requirements for a molecule to interact effectively with its biological target.
For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been used to model their geometrical parameters accurately. mdpi.com Studies have shown that the antiproliferative activity of these compounds can be attributed to specific intermolecular interactions, such as hydrogen bonding with the target enzyme, which are governed by the electronic properties of the molecule. mdpi.com For example, the ability of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core to act as hydrogen bond acceptors is a key feature for their activity as kinase inhibitors. nih.gov
Molecular docking studies, often performed in conjunction with DFT, reveal how these quantum chemical properties translate into specific interactions. For instance, the docking of pyrazolo[3,4-d]pyrimidine derivatives into the ATP binding pocket of EGFR tyrosine kinase showed that the nitrogen atoms of the core scaffold engage in several crucial hydrogen bonds. nih.govrsc.org The calculated electronic properties can help explain why certain derivatives exhibit higher binding affinity and, consequently, greater inhibitory potency. By correlating quantum chemical descriptors with IC₅₀ values or other measures of biological activity, researchers can build predictive models that guide the design of new derivatives with enhanced electronic properties for improved therapeutic effect. mdpi.comrsc.org
In Vitro Biological Evaluation and Molecular Mechanisms of 1,3 Diphenyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives
Enzyme Inhibition Studies by Pyrazolo[3,4-D]pyrimidine Analogs
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core have been the subject of numerous in vitro studies to determine their potential as enzyme inhibitors. These investigations are foundational in the drug discovery process, providing critical insights into the potency and selectivity of these compounds against various therapeutic targets.
Kinase Enzyme Inhibition
The primary focus of research into 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been their ability to modulate the activity of protein kinases. Kinases play a central role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a major class of targets for anticancer drug development. The pyrazolo[3,4-d]pyrimidine core serves as an effective ATP-mimetic, occupying the adenine (B156593) binding region within the kinase domain. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor proliferation. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to design potent EGFR inhibitors. nih.gov Researchers have focused on creating derivatives that can effectively inhibit both the wild-type EGFR (EGFRWT) and the clinically significant T790M mutant, which confers resistance to first-generation EGFR inhibitors.
In one study, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their EGFR inhibitory activity. Compound 12b , a hydrazone derivative, emerged as a particularly potent inhibitor, demonstrating an IC50 value of 0.016 µM against EGFRWT. nih.gov Importantly, this compound also showed significant activity against the resistant EGFRT790M mutant, with an IC50 of 0.236 µM. nih.gov Other derivatives, such as compounds 4 , 15 , and 16 , also displayed significant inhibitory activities against EGFR tyrosine kinase, with IC50 values of 0.054, 0.135, and 0.034 μM, respectively. rsc.org These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine core to generate dual inhibitors capable of overcoming common resistance mechanisms.
| Compound ID | Target Enzyme | IC50 (µM) |
| 12b | EGFRWT | 0.016 |
| 12b | EGFRT790M | 0.236 |
| 4 | EGFR | 0.054 |
| 15 | EGFR | 0.135 |
| 16 | EGFR | 0.034 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several studies have explored 1H-pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of both EGFR and VEGFR-2.
For instance, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as dual BRAFV600E and VEGFR-2 inhibitors. Among them, compound 9u showed remarkably high inhibitory activity against VEGFR-2. Another study identified compound 33 , a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, as a potent multikinase inhibitor that effectively targets VEGFR2. Furthermore, a novel series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized, with compound 12b demonstrating potent activity against VEGFR-2 with an IC50 value of 0.063 µM. These results underscore the scaffold's suitability for developing anti-angiogenic agents.
| Compound ID | Target Enzyme | IC50 (µM) |
| 9u | VEGFR-2 | Potent |
| 33 | VEGFR-2 | Potent |
| 12b | VEGFR-2 | 0.063 |
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer cells. CDK2, in particular, is crucial for the G1/S phase transition. The pyrazolo[3,4-d]pyrimidine scaffold, being a bioisostere of adenine, is well-suited for targeting the ATP-binding pocket of CDKs. nih.gov
In a study focused on developing novel CDK2 inhibitors, several pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govevitachem.comnih.govtriazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated. nih.govrsc.org Compounds 14 and 13 showed the most significant inhibitory activity against the CDK2/cyclin A2 complex, with IC50 values of 0.057 µM and 0.081 µM, respectively. nih.govrsc.org Compound 15 also demonstrated potent inhibition with an IC50 of 0.119 µM. nih.govrsc.org These studies confirm that the pyrazolo[3,4-d]pyrimidine framework is a valuable starting point for the design of potent and selective CDK2 inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) |
| 14 | CDK2/cyclin A2 | 0.057 |
| 13 | CDK2/cyclin A2 | 0.081 |
| 15 | CDK2/cyclin A2 | 0.119 |
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been linked to various diseases, including cancer. A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as novel and potent inhibitors of GSK-3. nih.gov Through structure-activity relationship (SAR) studies, it was determined that while the interior aryl ring at the 1-position had limited room for modification, a variety of substitutions could be made to the hydrazone aryl ring. This research led to the development of GSK-3 inhibitors with activity in the low nanomolar range, demonstrating the utility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting this particular kinase. nih.gov
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases. PAK1 is implicated in regulating cell motility, survival, and proliferation, and its deregulation is associated with various cancers. Research into PAK1 inhibitors has identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising starting point. researchgate.net Studies have been conducted to design and synthesize derivatives that can effectively inhibit PAK1, thereby impacting downstream signaling pathways related to oncogenesis. dntb.gov.ua While specific IC50 values for 1,3-diphenyl derivatives are part of ongoing research, the general class of pyrazolo[3,4-d]pyrimidines has shown potential in this area. researchgate.net
c-Src and Abl Kinase Inhibition
The Src family of tyrosine kinases (SFKs) and Abl kinase are crucial regulators of cell proliferation, differentiation, and migration. Their aberrant activity is frequently implicated in cancer progression, making them attractive targets for therapeutic intervention.
While direct inhibitory data for this compound against c-Src and Abl kinases is not extensively reported, the broader class of pyrazolo[3,4-d]pyrimidines has demonstrated significant potential as inhibitors of these kinases. For instance, a series of novel 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized, with some compounds showing inhibitory activity against EGFR tyrosine kinase, a related receptor tyrosine kinase. nih.gov
Notably, the design of pyrazolo[3,4-d]pyrimidine derivatives often involves the introduction of various substituents at different positions of the heterocyclic core to optimize potency and selectivity. One study detailed the synthesis of 4-hydrazino-1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine, a close analog of the title compound, which serves as a precursor for more complex derivatives. Although the direct inhibitory activity of this hydrazino derivative was not specified, it highlights the synthetic accessibility of functionally diverse this compound derivatives for biological screening.
Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Selected 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Structure | EGFR-TK Inhibition (%) |
| 5a | 4-(4-methoxyphenylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 |
| 5b | 4-(4-chlorophenylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 78 |
| 6b | 4-(4-chlorobenzylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 91 |
| 6e | 4-(furan-2-ylmethylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 82 |
| 9e | 1-phenyl-4-(4-(furan-2-carbonyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 65 |
| 9f | 1-phenyl-4-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 72 |
| Data sourced from a study on 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov |
DNA Topoisomerase (Topo-II) Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. Topoisomerase II (Topo-II) is a validated target for a number of anticancer drugs. There is currently no direct evidence in the reviewed literature demonstrating the inhibition of DNA Topoisomerase II by this compound or its close derivatives.
5-Lipoxygenase Enzyme Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Inhibitors of 5-LOX have therapeutic potential in inflammatory diseases and some cancers. At present, there is no specific data available from the reviewed scientific literature on the inhibitory activity of this compound against the 5-Lipoxygenase enzyme.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It is a target for the treatment of hyperuricemia and gout. Research on the pyrazolo[3,4-d]pyrimidine scaffold has shown that some derivatives are potent inhibitors of xanthine oxidase. However, specific inhibitory data for this compound against this enzyme is not available in the current body of literature.
TRAP1 Inhibition
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a role in maintaining mitochondrial integrity and is implicated in tumorigenesis. While the pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of TRAP1 inhibitors, there is no specific information regarding the TRAP1 inhibitory activity of this compound in the reviewed literature.
P-glycoprotein (P-gp) Inhibitory Activity
P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance in cancer cells. No studies were found in the reviewed literature that specifically evaluate the P-glycoprotein inhibitory activity of this compound.
Cellular Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives
The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are often attributed to their ability to induce apoptosis and interfere with the cell cycle. While the specific cellular effects of this compound are not extensively detailed, studies on related compounds provide insights into the potential mechanisms.
One study on a hit compound bearing a pyrazolo[3,4-d]pyrimidine scaffold, identified as 1a , demonstrated broad-spectrum anticancer activity. mdpi.com This compound was particularly effective against the A549 lung cancer cell line, with an IC50 value of 2.24 µM. mdpi.com Further investigation revealed that compound 1a could significantly induce apoptosis in A549 cells at low micromolar concentrations. mdpi.com
Another study on 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton (a structurally related class of compounds) showed that these molecules could arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle. nih.gov This cell cycle arrest was associated with the downregulation of cyclin D2 and CDK2. nih.gov Furthermore, these compounds induced apoptosis, as evidenced by fluorescent staining and DNA fragmentation, and led to a collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov
A series of novel pyrazolo[3,4-d]pyrimidine derivatives were designed as EGFR inhibitors, and the most promising compound, 12b , was found to be a good apoptotic inducer. nih.gov It was shown to arrest the cell cycle at the S and G2/M phases and produced a significant increase in the BAX/Bcl-2 ratio, indicating a pro-apoptotic effect. nih.gov
Table 2: Antiproliferative Activities of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 1a | A549 (Lung) | 2.24 |
| 1a | MCF-7 (Breast) | 42.3 |
| 1d | MCF-7 (Breast) | 1.74 |
| 12b | A549 (Lung) | 8.21 |
| 12b | HCT-116 (Colon) | 19.56 |
| Data for compounds 1a and 1d are from a study on novel pyrazolo[3,4-d]pyrimidine derivatives as potential antitumor agents. mdpi.com Data for compound 12b is from a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. nih.gov |
Cell Cycle Arrest Induction
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a consistent ability to halt the progression of the cell cycle in various cancer cell lines, a crucial mechanism for inhibiting tumor growth. Cell cycle arrest prevents cancer cells from completing the division process, thereby blocking their proliferation.
Several studies have highlighted the efficacy of these compounds in inducing cell cycle arrest at different phases. For instance, a phenylpyrazolo[3,4-d]pyrimidine analog, compound 5i , was found to effectively suppress cell cycle progression in MCF-7 breast cancer cells. mdpi.comnih.gov Similarly, a series of novel pyrazolo-[3,4-d]-pyrimidine derivatives, including S7 , S29 , and SI163 , were shown to arrest human medulloblastoma (Daoy) cells in the G2/M phase. nih.gov This G2/M arrest is achieved by modulating key regulatory proteins; the derivatives were found to increase the phosphorylation of cdc2 and regulate the CDC25C phosphatase, which are critical for the transition from G2 to mitosis. nih.gov
Another derivative, compound 12b , induced cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. nih.govnih.gov In a different study, another pyrazolo[3,4-d]pyrimidine, also designated compound 12b , was found to stop the cell cycle at the S phase in MDA-MB-468 breast cancer cells. nih.gov Furthermore, a pyrazolo[3,4-d]pyrimidine known as compound 14 was also reported to cause a significant alteration in cell cycle progression in HCT-116 colorectal cancer cells. rsc.org
Structurally related analogs also exhibit similar activities. Novel 1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, specifically compounds 7a and 7b , were shown to arrest RKO colon cancer cells in the G1 phase. nih.gov Research on 1,3-diphenyl-1H-pyrazole derivatives, which share a core structural motif, revealed that these compounds could arrest MCF-7 cells in the G1 phase by down-regulating the expression of cyclin D2 and cyclin-dependent kinase 2 (CDK2). nih.gov
Table 1: Effects of this compound Derivatives on Cell Cycle Progression
| Compound | Cell Line | Phase of Arrest | Key Molecular Events | Reference |
|---|---|---|---|---|
| S7, S29, SI163 | Daoy (Medulloblastoma) | G2/M | Increased phosphorylation of cdc2, regulation of CDC25C. | nih.govnih.gov |
| Compound 5i | MCF-7 (Breast Cancer) | Not specified | Suppressed cell cycle progression. | mdpi.comnih.gov |
| Compound 12b | A549 (Lung Cancer) | S and G2/M | - | nih.govnih.gov |
| Compound 12b | MDA-MB-468 (Breast Cancer) | S | - | nih.gov |
| Compounds 7a & 7b | RKO (Colon Cancer) | G1 | - | nih.gov |
| Compound 14 | HCT-116 (Colorectal) | Not specified | Altered cell cycle progression. | rsc.org |
| 1,3-diphenyl-1H-pyrazole derivatives | MCF-7 (Breast Cancer) | G1 | Down-regulation of cyclin D2 and CDK2. | nih.gov |
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a primary strategy for anticancer therapies. This compound derivatives have been shown to effectively trigger this process through multiple molecular pathways.
One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. For example, the Src kinase inhibitor derivatives S7 , S29 , and SI163 were found to induce apoptosis by altering the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 12b was identified as a potent apoptosis inducer in A549 cells, causing a significant 8.8-fold increase in the Bax/Bcl-2 ratio, which pushes the cell towards death. nih.govnih.gov
The activation of caspases, a family of proteases that execute the apoptotic program, is another common pathway. The 1,5-diphenyl derivative compound 7b was shown to activate the release of cytochrome c from mitochondria, which is a critical upstream event for the activation of caspase-9 and the executioner caspase-3 in RKO cells. nih.gov This compound also led to the cleavage of PARP-1, a hallmark of apoptosis, and increased levels of the tumor suppressor proteins p53 and p21, while reducing the pro-survival protein Akt. nih.gov Another study on a different compound 12b in MDA-MB-468 cells also confirmed a significant increase in caspase-3 levels. nih.gov
The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce apoptosis. The derivative PP-31d was found to inhibit cancer cell proliferation by generating ROS, which in turn leads to the loss of mitochondrial membrane potential and subsequent activation of caspase-3/7. lookchem.com Studies on related 1,3-diphenyl-1H-pyrazole compounds also confirmed that they induce apoptosis by causing a collapse of the mitochondrial membrane potential and increasing ROS levels. nih.gov
The apoptotic effects of these derivatives have been broadly confirmed using methods like Annexin V-FITC staining, which detects the externalization of phosphatidylserine—an early sign of apoptosis. mdpi.comnih.govnih.govCompound 5i , for example, was shown to strongly induce apoptosis in MCF-7 cells, which was confirmed by Annexin V staining and observed DNA fragmentation. mdpi.comnih.gov
Table 2: Apoptosis Induction by this compound Derivatives
| Compound | Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| S7, S29, SI163 | Daoy (Medulloblastoma) | Modulation of Bax and Bcl-2 proteins. | nih.gov |
| Compound 12b | A549 (Lung Cancer) | 8.8-fold increase in Bax/Bcl-2 ratio. | nih.govnih.gov |
| Compound 7b | RKO (Colon Cancer) | Increased p53, p21, Bax; Reduced Bcl-2, Akt; Cytochrome c release; Caspase-9 & -3 activation; PARP-1 cleavage. | nih.gov |
| Compound 5i | MCF-7 (Breast Cancer) | DNA fragmentation, confirmed by Annexin V-FITC assay. | mdpi.comnih.gov |
| PP-31d | NCI-H460 (Lung Cancer) | ROS generation, loss of mitochondrial membrane potential, increased caspase-3/7 activity. | lookchem.com |
| Compound 12b | MDA-MB-468 (Breast Cancer) | Increased total apoptosis and caspase-3 levels. | nih.gov |
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. The inhibition of cell migration is therefore a critical aspect of cancer therapy.
Research has shown that derivatives of this compound can interfere with this process. In studies involving MCF-7 breast cancer cells, treatment with compound 5i , a phenylpyrazolo[3,4-d]pyrimidine analog, resulted in the inhibition of cell migration. mdpi.comnih.govresearchgate.net Similarly, research on structurally related 1,3-diphenyl-1H-pyrazole derivatives also demonstrated that these compounds severely affected the migration of MCF-7 cells. nih.gov These findings suggest that the 1,3-diphenyl-pyrazolo[3,4-d]pyrimidine scaffold is a promising framework for developing agents that can potentially limit the metastatic spread of cancer.
Structure Activity Relationship Sar Studies of 1,3 Diphenyl 1h Pyrazolo 3,4 D Pyrimidine Analogs
Impact of Substituents at N-1, C-3, C-4, and C-6 Positions on Biological Activitynih.govnih.govmdpi.commdpi.commdpi.com
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Modifications at the N-1, C-3, C-4, and C-6 positions have been extensively studied to optimize potency and selectivity.
At the N-1 position , which is part of the pyrazole (B372694) ring, substitutions significantly influence the compound's properties. For instance, in a series of newly synthesized pyrazolo[3,4-d]pyrimidines, compounds with methyl (P1) and dimethyl (P2) substitutions at the N-1 and N-5 positions demonstrated antiproliferative activities against several cancer cell lines. mdpi.com The presence of a phenyl group at the N-1 position is a common feature in many active analogs, contributing to hydrophobic interactions within target binding sites.
The C-3 position also offers a valuable site for modification. The introduction of a bromo group at C-3 in allopurinol (B61711) ribonucleoside was found to enhance its activity against Leishmania tropica compared to the unsubstituted parent compound. nih.gov This highlights that even small halogen substituents can lead to significant changes in biological efficacy.
Substitutions at the C-4 position of the pyrimidine (B1678525) ring are particularly critical for modulating activity. Studies have shown that the introduction of an aniline (B41778) moiety at this position can enhance anticancer activity. nih.gov Conversely, substituting the C-4 position with aliphatic amines, such as ethyl or cyclohexyl groups, was found to be detrimental to cytotoxic activity, especially against A549 lung cancer cells. nih.gov In another study, the selective nucleophilic substitution of a chlorine atom at the C-4 position demonstrated its high reactivity and importance for creating functionally 4,6-disubstituted derivatives with antibacterial and anticancer properties. mdpi.com
Table 1: Impact of Substituents on Biological Activity
| Position | Substituent Type | Impact on Activity | Example Compound/Study | Reference |
|---|---|---|---|---|
| N-1 | Methyl, Phenyl | Contributes to hydrophobic interactions and antiproliferative activity. | Compounds P1 and P2 | mdpi.com |
| C-3 | Bromo | Enhanced activity against Leishmania tropica. | 3-Bromoallopurinol ribonucleoside | nih.gov |
| C-4 | Aniline | Enhanced anticancer activity. | Aniline-substituted pyrazolo[3,4-d]pyrimidine | nih.gov |
| Aliphatic amines (ethyl, cyclohexyl) | Decreased cytotoxic activity. | N4-Ethyl/cyclohexyl analogs | nih.gov | |
| C-6 | Chloromethyl | Serves as a reactive point for creating active 4,6-disubstituted derivatives. | 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | mdpi.com |
Role of Linker Moieties in Ligand-Target Interactionsnih.govrsc.orgnih.gov
Linker moieties play a crucial role in orienting the pyrazolo[3,4-d]pyrimidine core and its substituents within the target's binding site, facilitating essential interactions. rsc.org The design of these linkers is critical for achieving high-affinity binding.
In the context of EGFR kinase inhibitors, linkers are strategically employed to connect the core scaffold to other pharmacophoric elements that occupy hydrophobic regions of the ATP-binding site. rsc.org For example, an aryl ring connected to an amide linker has been utilized to make crucial binding interactions. rsc.org The flexibility and length of the linker can be tuned to achieve optimal geometry for ligand-target engagement.
Different types of linkers have been explored to modulate the biological activity of these compounds. These include:
Imino groups nih.gov
Hydrazone derivatives nih.gov
Thiosemicarbazide moieties nih.gov
Amide spacers nih.gov
Azomethine groups nih.gov
α, β-unsaturated carbonyl chains nih.gov
Pharmacophore Mapping and Design Principles for Pyrazolo[3,4-d]pyrimidine Derivativesnih.govrsc.orgrsc.org
The design of potent pyrazolo[3,4-d]pyrimidine-based inhibitors is often guided by pharmacophore models derived from the target's binding site, such as the ATP pocket of protein kinases. nih.gov A common pharmacophore model for EGFR tyrosine kinase inhibitors (EGFR-TKIs) based on this scaffold includes several key features. nih.govrsc.org
A well-established design principle involves using the 1H-pyrazolo[3,4-d]pyrimidine moiety as a heteroaromatic system that occupies the adenine (B156593) binding region of the kinase. nih.govrsc.org This core mimics the natural purine (B94841) base of ATP. A phenyl group is often utilized as a hydrophobic head to occupy a specific hydrophobic region (hydrophobic region I) of the ATP-binding site. nih.govrsc.org Different substituted phenyl rings, tricyclic rings, or aliphatic substituents are then appended, often via a linker, to occupy a second hydrophobic area (hydrophobic region II). rsc.org
Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are instrumental in refining these pharmacophore models. rsc.org These studies help identify key amino acid residues that interact with the inhibitors and elucidate the probable binding modes. rsc.org For instance, in the design of selective inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), computational results suggested that bulky or electronegative substituents at one position (R2) and specific bulky groups at another (R1) could enhance potency and selectivity. rsc.org
Table 2: Key Pharmacophoric Features for EGFR-TK Inhibitors
| Pharmacophoric Feature | Role in Binding | Corresponding Chemical Moiety | Reference |
|---|---|---|---|
| Adenine Region Mimic | Occupies the adenine binding region of the ATP pocket. | 1H-pyrazolo[3,4-d]pyrimidine core | nih.govrsc.org |
| Hydrophobic Head (Region I) | Occupies the hydrophobic region I of the ATP-binding site. | Phenyl ring | nih.govrsc.org |
| Linker | Makes essential binding interactions and positions other moieties. | Amide, imino, hydrazone, etc. | nih.govrsc.org |
| Hydrophobic Tail (Region II) | Occupies the hydrophobic region II of the ATP-binding site. | Substituted phenyl rings, tricyclic rings, aliphatic groups | rsc.org |
Bioisosteric Replacements of the Purine Scaffold within Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a classic and highly successful bioisostere of the naturally occurring purine ring system. nih.govnih.gov This structural similarity allows it to function as a "hinge-binder," effectively mimicking the interactions of the adenine base of ATP within the active site of many protein kinases. nih.govnih.gov This bioisosteric relationship is a cornerstone of its widespread use in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govresearchgate.net
The strategy of replacing a purine ring with the pyrazolo[3,4-d]pyrimidine core has proven to be a valid and fruitful approach in drug design. researchgate.net One of the earliest and most well-known successes of this strategy was the development of allopurinol, an inhibitor of xanthine (B1682287) oxidase used to treat gout, which is a bioisostere of hypoxanthine (B114508). researchgate.net
In the context of modern drug discovery, this scaffold has been employed to create inhibitors for a wide range of kinases. For example, it has been used as a bioisosteric replacement for the purine scaffold in roscovitine (B1683857) to design novel cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov Similarly, in the design of VEGFR-2 inhibitors, the indolinone scaffold of sunitinib (B231) has been successfully replaced with a pyrazolo[3,4-d]pyrimidine core, demonstrating the scaffold's versatility as a bioisosteric replacement for different heterocyclic systems, not just purines. nih.gov This approach allows medicinal chemists to retain key binding interactions while altering other properties of the molecule, such as its metabolic stability, solubility, or patentability. nih.gov
Future Directions and Advanced Research Perspectives for 1,3 Diphenyl 1h Pyrazolo 3,4 D Pyrimidine
Development of Novel 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine Analogs with Enhanced Selectivity and Potency
The core pursuit in the evolution of pyrazolo[3,4-d]pyrimidine-based compounds is the synthesis of new analogs with superior potency and selectivity. The 1,3-diphenyl substitution provides a robust starting point, and further modifications are guided by structure-activity relationship (SAR) studies to optimize interactions with target enzymes, such as protein kinases. researchgate.net
Research has demonstrated that strategic modifications at various positions on the pyrazolo[3,4-d]pyrimidine nucleus can significantly impact biological activity. For instance, in a study focused on developing epidermal growth factor receptor (EGFR) inhibitors, new derivatives were synthesized by modifying the C4 and C6 positions of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core. nih.gov The introduction of an aniline (B41778) moiety at the C4 position yielded a compound (compound 8) with enhanced anticancer activity against A549 lung cancer and HCT-116 colon cancer cells. nih.gov Further extending this with a hydrazinyl linker and adding substituted phenyl groups led to compounds with even greater potency. Notably, compound 12b from this series, which incorporates a 4-chlorophenyl group, emerged as a highly potent inhibitor of wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant, with IC50 values of 0.016 µM and 0.236 µM, respectively. nih.govnih.gov
These findings underscore the importance of the linker and terminal hydrophobic groups in achieving high potency. The general SAR indicates that the nature of substituents at the C4 position dramatically influences cytotoxicity. ekb.eg
Another research avenue involves creating multi-kinase inhibitors. Starting from a hit compound, systematic structural optimization led to the discovery of compound 33 , a potent inhibitor of both FLT3 and VEGFR2 kinases. nih.gov This compound demonstrated complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML). nih.gov Similarly, a series of phenylpyrazolo[3,4-d]pyrimidine analogs were developed as dual inhibitors of EGFR and VEGFR2. nih.govmdpi.com Compound 5i from this series was identified as a potent non-selective dual inhibitor, strongly inducing apoptosis and inhibiting cell migration in MCF-7 breast cancer cells. nih.govresearchgate.net
The table below summarizes the activity of key developmental analogs based on the phenylpyrazolo[3,4-d]pyrimidine scaffold.
| Compound | Target(s) | Cell Line(s) | IC50 Value | Citation(s) |
| 8 | EGFR | A549 / HCT-116 | 12.31 / 22.41 µM | nih.gov |
| 12b | EGFRWT / EGFRT790M | A549 / HCT-116 | 0.016 / 0.236 µM (enzymatic) | nih.govnih.gov |
| 33 | FLT3 / VEGFR2 | MV4-11 (AML) | Not specified (effective at 10 mg/kg in vivo) | nih.gov |
| 5i | EGFR / VEGFR2 | MCF-7 | 0.3 / 7.60 µM (enzymatic) | nih.govmdpi.com |
| 1a | Not specified | A549 / MCF-7 | 2.24 / 42.3 µM | mdpi.com |
| 1d | Not specified | MCF-7 | 1.74 µM | mdpi.com |
These results highlight a clear path forward: the continued rational design and synthesis of analogs by modifying peripheral substituents on the this compound core to fine-tune their kinase selectivity profiles, enhance potency, and overcome drug resistance.
Integration of Advanced Computational Techniques for Rational Design of Pyrazolo[3,4-D]pyrimidine Derivatives
The development of potent and selective pyrazolo[3,4-d]pyrimidine derivatives is increasingly reliant on advanced computational methods. Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations are becoming indispensable for the rational design of new analogs. rsc.org These in silico approaches allow researchers to predict how modifications to the lead structure will affect its binding affinity and selectivity for a specific biological target, thereby saving significant time and resources in the drug discovery pipeline. rsc.org
Molecular docking studies are routinely used to explore the binding modes of pyrazolo[3,4-d]pyrimidine derivatives within the ATP-binding pocket of various kinases. For instance, docking simulations for EGFR inhibitors revealed that the pyrazolo[3,4-d]pyrimidine core effectively occupies the adenine (B156593) binding region, while attached hydrophobic groups fit into adjacent hydrophobic pockets. nih.govnih.gov The validity of these docking protocols is often confirmed by redocking known co-crystallized ligands, with low root-mean-square deviation (RMSD) values (e.g., 1.18 Å for erlotinib) indicating high accuracy. tandfonline.com
Beyond simple docking, more complex studies combine multiple computational tools. In one such study aimed at developing selective inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), researchers employed molecular docking, 3D-QSAR, and MD simulations. rsc.org This integrated approach helped identify key structural features required for potency and selectivity against the parasitic kinase over human kinases like Src. The computational models predicted that bulky or electronegative substituents at one position (R2) and specific bulky groups at another (R1) could enhance inhibitory activity, leading to the design of six novel and highly selective compounds before their synthesis. rsc.org
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical computational tool. It helps in the early-stage evaluation of the drug-like properties of newly designed compounds, filtering out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.netnih.gov For example, ADMET and drug-likeness studies using a "Boiled-Egg" chart analysis were used to confirm the suitable pharmacokinetic properties of novel CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org
The future integration of these computational techniques will enable a more streamlined and predictive approach to designing this compound derivatives with optimized therapeutic profiles.
Exploration of New Therapeutic Areas for Pyrazolo[3,4-D]pyrimidine Based Compounds
While the primary focus of research on this compound and its analogs has been on anticancer applications, the inherent versatility of this scaffold opens doors to a variety of other therapeutic areas. ekb.egresearchgate.net The structural similarity to purines makes these compounds candidates for interacting with a wide range of biological targets beyond oncogenic kinases.
Antimicrobial Activity: There is a growing interest in the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. nih.gov Research has shown that some of these compounds, initially developed as kinase inhibitors, also exhibit significant antibacterial activity. nih.gov A study exploring a library of pyrazolo[3,4-d]pyrimidines found several compounds with bacteriostatic effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov This dual activity is particularly advantageous for cancer patients, who are often more susceptible to bacterial infections. nih.gov The mechanism may involve the inhibition of bacterial kinases, which in turn increases the pathogen's susceptibility to traditional antibiotics like ampicillin. nih.gov
Antiviral Activity: The pyrazole (B372694) and pyrazolopyrimidine cores have been investigated for antiviral properties. nih.gov Pyrazole derivatives have shown activity against a range of viruses, including influenza virus, hepatitis C virus (HCV), and herpes simplex virus (HSV-1). nih.gov Notably, a study reported that specific 1,3-diphenylpyrazole derivatives provided significant protection against the Newcastle disease virus (NDV) in an animal model, suggesting a promising avenue for developing novel antiviral agents. nih.gov
Anti-inflammatory and Other Activities: The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to anti-inflammatory, antipyretic, and nociceptive activities. researchgate.net Certain synthesized derivatives demonstrated potent, dose-dependent anti-inflammatory effects when compared to standard drugs like ibuprofen. researchgate.net Additionally, the scaffold has been explored for treating toxoplasmosis by targeting parasitic kinases and for inhibiting xanthine (B1682287) oxidase, which is relevant for conditions like gout. ekb.egnih.gov
Future research will likely expand on these preliminary findings, exploring how the this compound scaffold can be optimized for these non-cancer indications, potentially leading to the development of new classes of antimicrobial, antiviral, and anti-inflammatory drugs.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying regiochemistry. For instance, C-3 and C-7a chemical shifts in compound 24 align with literature data, confirming correct substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., compound 44 : C₁₆H₁₅ClN₄O₄, calc. 362.0774, found 362.0777) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving ambiguities in regiochemistry or hydrogen bonding .
How to design and analyze SAR for antiparasitic activity in pyrazolo[3,4-d]pyrimidine compounds?
Q. Advanced SAR Analysis
- Substituent Effects : Modifications at the 7-position (e.g., 4-chlorophenyl in 44 ) enhance anti-Trypanosoma cruzi activity (IC₅₀ = 1.2 µM) while reducing cytotoxicity (CC₅₀ > 64 µM). Conversely, 3′-OH removal reduces potency 2–3-fold .
- Assay Design :
- Data Interpretation : Prioritize compounds with selectivity indices (CC₅₀/IC₅₀) >50 to avoid off-target effects .
How to resolve contradictions in biological activity data between in vitro and in vivo models?
Q. Advanced Data Reconciliation
- Metabolic Stability : Assess phase I/II metabolism using liver microsomes. Compound 44 retains 100% parent compound after 60 minutes in human/mouse microsomes, explaining its in vivo efficacy despite moderate in vitro IC₅₀ values .
- ABC Transporter Interference : Co-administration with inhibitors (e.g., verapamil) identifies efflux pump-mediated resistance .
- Dosing Regimen Optimization : Adjust exposure duration based on pharmacokinetic profiling (e.g., prolonged half-life may require less frequent dosing) .
What methodologies assess the metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives?
Q. Advanced Metabolic Profiling
- Liver Microsome Assays : Incubate compounds (5 µM) with 0.5 mg/mL microsomes and NADPH (for CYP450) or UDP-glucuronic acid (for UGTs). Terminate reactions with cold acetonitrile, and quantify parent compound via LC-MS .
- Key Parameters :
How to evaluate kinase inhibition (e.g., CDK2) using pyrazolo[3,4-d]pyrimidine scaffolds?
Q. Advanced Kinase Profiling
- Compound Design : Introduce thioglycoside moieties (e.g., compound 14 ) to enhance ATP-binding site interactions .
- Enzymatic Assays : Measure IC₅₀ via fluorescence-based kinase activity assays (e.g., ADP-Glo™).
- Molecular Docking : Align derivatives with CDK2 crystal structures (PDB: 1AQ1) to prioritize substitutions (e.g., H-bonding with Met793) .
Best practices for crystallographic refinement of pyrazolo[3,4-d]pyrimidine structures using SHELX?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
